

boiling point of cis-3-Hexenyl isobutyrate

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Compound of Interest

Compound Name: *cis-3-Hexenyl isobutyrate*

Cat. No.: B1580806

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Introduction to cis-3-Hexenyl Isobutyrate

cis-3-Hexenyl isobutyrate, also known as (Z)-3-hexen-1-yl isobutyrate, is a carboxylic ester recognized for its powerful green, fruity, and apple-like aroma.[3][4] It is found naturally in guava and spearmint oil and is used extensively to impart freshness and naturalness to fragrance compositions and food flavorings.[2][3][5] Accurate knowledge of its physical properties, particularly its boiling point, is paramount for purification processes such as distillation, for ensuring stability during formulation, and for predicting its behavior in various applications.

Physicochemical Profile and Boiling Point Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound like **cis-3-Hexenyl isobutyrate**, which has a relatively high molecular weight and is susceptible to degradation at elevated temperatures, distillation is often performed under reduced pressure. This necessitates a clear understanding of the relationship between pressure and boiling temperature.

A review of available data reveals several experimentally determined boiling points, which are summarized below. The variance in these values underscores the critical importance of specifying the pressure at which the measurement was taken.

Table 1: Reported Physicochemical Properties of **cis-3-Hexenyl Isobutyrate**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O ₂	[5]
Molecular Weight	170.25 g/mol	[1][5]
Appearance	Colorless to pale yellow liquid	[1][5][6]
Density	~0.878 - 0.885 g/mL at 20-25 °C	[3][6][7]
Refractive Index	~1.424 - 1.432 at 20°C	[5][6]
Boiling Point	182°C	[6]
92°C at 20 mm Hg	[3][5][7]	
80°C at 30 mm Hg	[8][9]	
79 - 81°C	[1]	
73°C at 6 mm Hg	[9][10]	
Flash Point	67°C - 79°C	[5][6]
Solubility	Insoluble in water; soluble in alcohol and fats.[3][6][8]	

The value of 182°C likely represents the normal boiling point at atmospheric pressure (760 mm Hg), while the other values demonstrate the significant reduction in boiling temperature achieved by lowering the pressure. This is a crucial consideration for chemists aiming to purify the compound via distillation without causing thermal decomposition.

Experimental Workflow for Boiling Point Determination at Reduced Pressure

The determination of a boiling point under vacuum is a foundational technique in synthetic chemistry. The protocol described here is a self-validating system, where stable pressure and a consistent distillation rate confirm the accuracy of the measured boiling point for a pure substance.

Causality of Experimental Design

The choice of vacuum distillation is dictated by the thermal lability of many organic esters. High temperatures required for atmospheric distillation can induce isomerization of the cis-double bond, polymerization, or decomposition, leading to impurities and reduced yield. By lowering the system pressure, we lower the temperature required to achieve boiling, thus preserving the molecule's integrity.

Step-by-Step Protocol

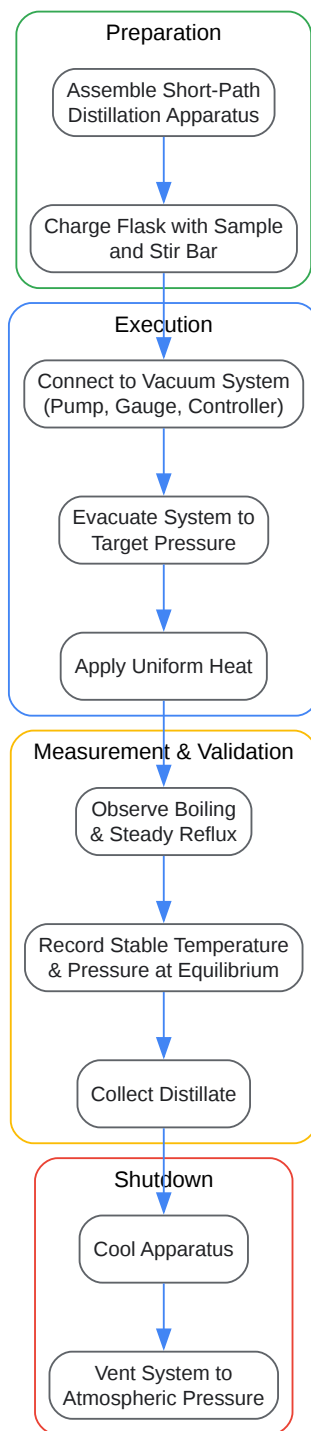
- **Apparatus Assembly:** Assemble a short-path distillation apparatus. This minimizes the distance the vapor travels, reducing sample loss on the glass surfaces. Ensure all glassware is dry and joints are properly sealed with a suitable vacuum grease.
- **Sample Charging:** Charge the distillation flask with **cis-3-Hexenyl isobutyrate** (typically 50-60% of the flask's volume) and add a magnetic stir bar or boiling chips. This is essential to prevent bumping and ensure smooth, even boiling.
- **Pressure Regulation:** Connect the apparatus to a vacuum pump protected by a cold trap. An in-line digital vacuum gauge and a manual or electronic controller are crucial for monitoring and maintaining a stable target pressure (e.g., 20 mm Hg).
- **System Evacuation:** Start the stirrer and slowly evacuate the system to the desired pressure. A slow reduction in pressure prevents the sample from bumping violently.
- **Heating:** Begin heating the distillation flask using a heating mantle with a sand or oil bath for uniform temperature distribution.
- **Equilibrium and Measurement:** Increase the temperature gradually until the liquid begins to boil and a steady reflux is observed. The boiling point is recorded when the temperature at the thermometer head remains constant as the condensate drips steadily from the condenser into the receiving flask. This steady state of temperature and distillation rate indicates that the vapor and liquid are in equilibrium at the set pressure.
- **Data Recording:** Record the stable temperature reading from the thermometer and the stable pressure reading from the vacuum gauge.

- **Shutdown:** Once the distillation is complete, remove the heating mantle and allow the system to cool before slowly and carefully re-introducing air to the apparatus.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental determination process.

Workflow for Reduced Pressure Boiling Point Determination

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Caption: Logical workflow for determining the boiling point of a substance under reduced pressure.

Factors Influencing Boiling Point Accuracy

Achieving a reliable boiling point measurement requires careful control over several variables. The trustworthiness of the protocol is ensured by addressing these factors.

- **Purity of the Substance:** Impurities will alter the boiling point. Volatile impurities will lower the observed boiling point, while non-volatile impurities will elevate it. Purity should be confirmed beforehand by a technique like Gas Chromatography (GC).^[1]
- **Pressure Stability:** The boiling point is highly sensitive to pressure. A fluctuating vacuum will result in an unstable boiling temperature. A high-quality vacuum pump and a precise gauge/controller are non-negotiable for accurate work.
- **Thermometer Placement:** The thermometer bulb must be positioned correctly within the distillation head—just below the sidearm leading to the condenser—to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
- **Rate of Heating:** Heating should be gradual to allow thermal equilibrium to be established between the liquid and vapor phases. Overheating can lead to superheating and an erroneously high temperature reading.

Conclusion

The boiling point of **cis-3-Hexenyl isobutyrate** is not a single value but a function of pressure. While its normal boiling point is approximately 182°C, it is most effectively purified by vacuum distillation at significantly lower temperatures, with common literature values including 92°C at 20 mm Hg and 73°C at 6 mm Hg.^{[5][6][9][10]} Accurate determination requires a robust experimental setup with precise control over pressure and temperature and a pure sample. This guide provides the theoretical grounding and a validated experimental protocol for scientists to confidently measure and interpret this critical physicochemical property, ensuring the quality and integrity of this important flavor and fragrance compound.

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